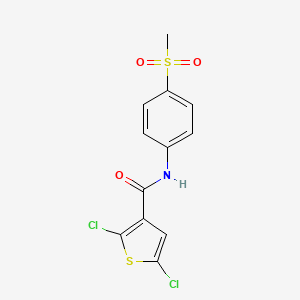

2,5-dichloro-N-(4-(methylsulfonyl)phenyl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2,5-dichloro-N-(4-(methylsulfonyl)phenyl)thiophene-3-carboxamide” is a complex organic molecule. It contains functional groups such as carboxamide, methylsulfonyl, and thiophene, which are commonly found in various biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiophene ring, a five-membered ring with one sulfur atom, is a key structural feature .Applications De Recherche Scientifique

Heterocyclic Synthesis Applications

2,5-Dichloro-N-(4-(methylsulfonyl)phenyl)thiophene-3-carboxamide is involved in the synthesis of heterocyclic compounds. A related compound, 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide, was prepared for antibiotic and antibacterial drug synthesis, demonstrating the potential for similar applications in drug discovery (Ahmed, 2007).

Anticancer Evaluation

Compounds structurally similar to this compound have shown significant cytotoxic activity against various human cancer cell lines. A study by Ravichandiran et al. (2019) demonstrated the potential of these compounds in cancer therapy, particularly in inducing apoptosis and arresting the cell cycle in cancer cells (Ravichandiran et al., 2019).

Nonlinear Optical Materials

This chemical is potentially useful in the development of nonlinear optical materials. Chou et al. (1996) researched thiophene compounds with methylsulfonyl and phenylsulfonyl acceptors, which showed promising properties for nonlinear optics due to their efficient second-order optical nonlinearities and high thermal stability (Chou et al., 1996).

Antipathogenic Activity

The compound's derivatives have shown significant antipathogenic activities. In a study by Limban et al. (2011), certain derivatives demonstrated notable activity against biofilm-forming bacteria, suggesting potential for development as antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Cerebrovasodilation Applications

Research by Barnish et al. (1981) into thiophene-2-sulfonamides, closely related to this compound, showed potential in cerebrovasodilation and anticonvulsant activities. Specifically, sulfones with halo substituents demonstrated high activity, indicating a potential therapeutic application in neurology (Barnish et al., 1981).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets of this compound .

Mode of Action

It’s known that similar compounds can release moderate amounts of nitric oxide (no), which may explain that the desired action of no is mediated systemically in the biological system .

Biochemical Pathways

Similar compounds have been involved in various biological activities, indicating that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have shown various biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

2,5-dichloro-N-(4-methylsulfonylphenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3S2/c1-20(17,18)8-4-2-7(3-5-8)15-12(16)9-6-10(13)19-11(9)14/h2-6H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYPIUPHTUBIDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(SC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethyl-5-fluoro-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2944096.png)

![N-(3-methoxypropyl)-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2944098.png)

![1-[2,6-Dibromo-4-(2-{3,5-dibromo-4-[3-(diethylamino)-2-hydroxypropoxy]phenyl}propan-2-YL)phenoxy]-3-(diethylamino)propan-2-OL](/img/structure/B2944102.png)

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)

![[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B2944108.png)

![(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2944110.png)

![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid](/img/structure/B2944112.png)

![6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile](/img/structure/B2944113.png)